molecular formula C10H14N2O3 B2917651 Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate CAS No. 1823421-99-3

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2917651
CAS No.: 1823421-99-3
M. Wt: 210.233
InChI Key: YLSBKZGRMZNAAR-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by three key substituents:

  • A 2-methylpropyl (isobutyl) group at position 1.
  • A methyl ester at position 3.
  • A formyl group at position 5.

This compound’s structure combines reactive moieties (formyl and ester) with a lipophilic isobutyl chain, making it a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. Its unique substitution pattern influences solubility, stability, and reactivity compared to related pyrazole derivatives.

Properties

IUPAC Name

methyl 5-formyl-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(2)5-12-8(6-13)4-9(11-12)10(14)15-3/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSBKZGRMZNAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group at position 5. The final step involves esterification of the carboxylic acid group to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Methyl 5-carboxy-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyrazoles.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound 1: 2-methylpropyl; 3: methyl ester; 5: formyl C₁₀H₁₄N₂O₃ 210.23 g/mol High reactivity (formyl group), moderate lipophilicity
Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate 1: 2-methylpropyl; 3: ethyl ester; 5: H C₁₀H₁₆N₂O₂ 196.24 g/mol Increased lipophilicity (ethyl ester), lower reactivity
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate 1: methyl; 3: methyl ester; 5: pyridin-3-yl C₁₁H₁₁N₃O₂ 217.22 g/mol Enhanced polarity (pyridine), potential for hydrogen bonding
Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate 1: aryl-oxadiazole; 3: methyl ester; 5: H C₁₇H₁₇N₅O₃ 351.35 g/mol High steric bulk, potential bioactive interactions

Functional Differences

  • Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions), unlike analogues lacking this moiety (e.g., Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate) .
  • Lipophilicity : The 2-methylpropyl substituent enhances lipophilicity compared to methyl or pyridinyl groups, influencing membrane permeability in biological systems.
  • Stability : Formyl-containing derivatives may exhibit lower storage stability due to oxidation or hydrolysis susceptibility, as observed in related pyrazine compounds (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine in peppers, which degrades over time) .

Comparative Bioactivity

  • Oxadiazole-containing derivatives (e.g., Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate) are explored for antimicrobial activity, leveraging the oxadiazole’s electron-deficient ring .

Stability Considerations

  • Storage studies on structurally related compounds (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) suggest that alkyl and aryl substituents improve stability compared to formyl-containing derivatives .

Biological Activity

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 1823421-99-3

Biological Activities

The biological activities of pyrazole derivatives, including this compound, are well-documented in literature. These compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its effectiveness as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that pyrazole compounds can inhibit inflammatory responses. For instance, in carrageenan-induced edema models, certain derivatives demonstrated significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Antitubercular Activity : Compounds within this class have been tested against Mycobacterium tuberculosis. Some derivatives showed inhibition rates significantly higher than traditional treatments .
  • Anticancer Properties : Preliminary studies suggest that pyrazole derivatives may possess anticancer properties, affecting various cancer cell lines through mechanisms that require further elucidation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing hydrazines and aldehydes in the presence of acid catalysts to form the pyrazole ring.
  • Esterification Processes : Reaction of pyrazole carboxylic acids with methanol or other alcohols to yield the ester form.

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Chovatia et al. (2014)Tested various pyrazole derivatives for anti-tubercular activity against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .
Bandgar et al. (2016)Investigated a series of pyrazole derivatives for anti-inflammatory effects in rat models, with several compounds exhibiting efficacy comparable to ibuprofen .
Burguete et al. (2018)Reported on the synthesis and antimicrobial testing of new pyrazole derivatives, noting enhanced activity with specific structural modifications .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate?

The compound can be synthesized via multi-step protocols involving:

  • Coupling reactions : Use 1-(2-methylpropyl)-1H-pyrazole-3-carboxylate as a precursor, followed by formylation at the 5-position using Vilsmeier-Haack conditions (phosphorus oxychloride and DMF) .
  • Protecting group strategies : Protect reactive sites (e.g., the pyrazole nitrogen) during formylation to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity, as validated by GC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers, which may degrade the compound into hazardous byproducts (e.g., CO, nitrogen oxides) .
  • Waste disposal : Neutralize residues with aqueous sodium bicarbonate before incineration by licensed facilities .

Q. What spectroscopic methods are optimal for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify the formyl group (δ ~9.8–10.2 ppm for aldehyde proton) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~253.12 g/mol) .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aldehyde C=O (~2800–2900 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the formyl group’s orientation can influence intermolecular interactions .
  • Mercury software : Visualize crystal packing and identify π-π stacking or van der Waals interactions critical for stability .

Q. What strategies address contradictions between computational and experimental data (e.g., DFT vs. crystallography)?

  • Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify discrepancies in torsional angles .
  • Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to account for polarization differences in experimental conditions .

Q. How does the formyl group influence reactivity in downstream applications?

  • Nucleophilic addition : The aldehyde can undergo condensation with amines (e.g., hydrazines) to form Schiff bases, monitored by TLC or LC-MS .
  • Stability under basic conditions : Test pH-dependent degradation (e.g., in NaOH/MeOH) via UV-Vis spectroscopy to assess aldehyde lability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalytic optimization : Use Pd-mediated cross-coupling to preserve regioselectivity during formylation. Monitor reaction kinetics via in-situ IR .
  • Batch vs. flow chemistry : Compare yields and purity in continuous flow systems to mitigate exothermic side reactions .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups .
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for public access .
  • Safety protocols : Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, avoid aqueous release) .

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